N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide
Description
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂CH₃) attached to a substituted phenyl ring. The phenyl ring features a hydroxyl (-OH) group at the 2-position and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the 5-position.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[5-(cyclopropylmethoxy)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-10-6-9(4-5-11(10)13)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3 |
InChI Key |
PCFWYISNNMGFEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the oxidative coupling of thiols and amines, which can be catalyzed by copper under mild conditions . This method is efficient and environmentally friendly, as it does not require additional pre-functionalization steps.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . This method is scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound is investigated for its potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring and sulfonamide groups, leading to variations in physicochemical and biological properties:
Key Observations :
- Sulfonamide Type : Methanesulfonamide derivatives generally exhibit higher metabolic stability than benzenesulfonamides due to reduced aromatic ring oxidation .
- Biological Activity : Substituents dictate target specificity. For instance, A61603’s imidazolyl group enables α₁-adrenergic agonism, while Sch225336’s bis-sulfonyl groups confer CB2 selectivity .
Physicochemical and Electronic Properties
Computational studies on N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide reveal insights applicable to the cyclopropylmethoxy analog:
- Geometry Optimization : Semi-empirical PM6 calculations predict a planar phenyl ring with sulfonamide oxygen atoms participating in hydrogen bonding .
- Electronic Absorption : Calculated UV/Vis spectra (228–500 nm) suggest strong absorbance in the UV range, correlating with π→π* transitions in the aromatic system .
- Solubility : The hydroxyl group enhances water solubility, but bulky substituents (e.g., tert-butyl, cyclopropylmethoxy) may reduce it compared to simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
Biological Activity
N-(5-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a phenolic structure with a cyclopropylmethoxy substituent. The presence of the cyclopropyl group may influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as pain and inflammation.
Biological Activity Overview
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Research indicates that the compound could have anticancer effects through apoptosis induction in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.
- Sodium Channel Inhibition : Similar compounds have been identified as selective inhibitors of voltage-gated sodium channels (Nav1.7), which are implicated in pain signaling pathways. This suggests a potential analgesic effect for this compound.
Case Studies
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory activity.
- Method : In vitro assays measuring cytokine levels in treated macrophages.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating potential therapeutic benefits in inflammatory diseases.
-
Anticancer Activity :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : MTT assay on various cancer cell lines (e.g., MCF-7, A549).
- Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.
-
Sodium Channel Interaction :
- Objective : Investigate the interaction with Nav1.7 channels.
- Method : Electrophysiological recordings in Xenopus oocytes expressing Nav1.7.
- Results : The compound inhibited sodium currents, supporting its role as a potential analgesic agent.
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
